4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like monoamine oxidase (mao) and nitric oxide synthase (nos), which play crucial roles in neurodegenerative disorders .
Mode of Action
It is likely that it interacts with its targets by binding to the active sites, thereby modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence pathways involving the production of reactive oxygen species (ros), which are implicated in cellular damage .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .
Scientific Research Applications
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the interaction of pyrazole-containing molecules with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine include other pyrazole-substituted piperidines and related heterocyclic compounds, such as:
- 4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine
- 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPOBTXTOJZDGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211465-56-3 |
Source
|
Record name | 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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